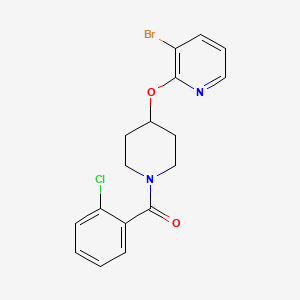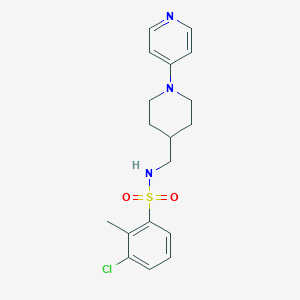
4-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)-4-oxobutanoic acid, also known as CIPO, is a small molecule that has been studied extensively in the past two decades. It is a derivative of 4-chlorophenol and has a molecular weight of 221.7 g/mol. CIPO has been studied for its ability to act as a selective inhibitor of protein tyrosine kinase (PTK) activity. It has also been studied for its potential applications in the treatment of various diseases, such as cancer and inflammation.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
- The compound has been identified as a potent and selective inhibitor of farnesyl protein transferase, with significant antitumor effects in vivo, demonstrating its potential in cancer therapy (Venet, End, & Angibaud, 2003).
- It has shown efficacy as a thromboxane A2 receptor antagonist, indicating its possible application in pharmacological research (Nicolai, Claude, & Teulon, 1994).
- Synthesized derivatives of this compound have demonstrated significant to good anticancer activity, highlighting its relevance in the development of new cancer treatments (Rashid, Husain, & Mishra, 2012).
Molecular Structure and Synthesis
- Studies on its synthesis and crystal structure have been conducted, providing valuable insights into its physical and chemical properties, which are crucial for drug development (Attia et al., 2013).
- Investigations into the vibrational, structural, electronic, and optical properties of its derivatives have been performed, aiding in understanding its reactivity and stability (Vanasundari et al., 2018).
- The compound has been used in the synthesis of novel tetra substituted imidazole derivatives, highlighting its versatility in chemical synthesis (Ahmad et al., 2018).
Pharmacological Importance
- Molecular docking studies have revealed that derivatives of this compound could inhibit Placenta Growth Factor (PIGF-1), suggesting potential biological activities and pharmacological significance (Vanasundari et al., 2018).
- Its derivatives have been evaluated for antimicrobial and antifungal activities, contributing to the search for new treatments against infectious diseases (Joshi et al., 2012).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-imidazol-1-yl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-10-3-1-9(2-4-10)12(17)7-11(13(18)19)16-6-5-15-8-16/h1-6,8,11H,7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVMZMWSNKLVTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)N2C=CN=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B2411001.png)
![N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2411002.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2411005.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2411006.png)


![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2411010.png)
![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)
![1-[(1R)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2411014.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2411018.png)